molecular formula C10H14N2O3S2 B14182891 4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid CAS No. 879325-89-0

4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid

Cat. No.: B14182891
CAS No.: 879325-89-0
M. Wt: 274.4 g/mol
InChI Key: DAJBFZOCCBVORM-UHFFFAOYSA-N
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Description

4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid is an organic compound with a complex structure that includes a benzene ring substituted with a propylcarbamothioyl group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid typically involves the introduction of the propylcarbamothioyl group onto a benzene ring that already contains a sulfonic acid group. This can be achieved through a series of steps including:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Sulfonation: Introduction of the sulfonic acid group.

    Thiocarbamoylation: Introduction of the propylcarbamothioyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the propylcarbamothioyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the propylcarbamothioyl group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilic acid: Contains a sulfonic acid group and an amino group on the benzene ring.

    Benzenesulfonic acid: The simplest aromatic sulfonic acid with a sulfonic acid group on the benzene ring.

    p-Toluenesulfonic acid: Contains a methyl group and a sulfonic acid group on the benzene ring.

Properties

CAS No.

879325-89-0

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

4-(propylcarbamothioylamino)benzenesulfonic acid

InChI

InChI=1S/C10H14N2O3S2/c1-2-7-11-10(16)12-8-3-5-9(6-4-8)17(13,14)15/h3-6H,2,7H2,1H3,(H2,11,12,16)(H,13,14,15)

InChI Key

DAJBFZOCCBVORM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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